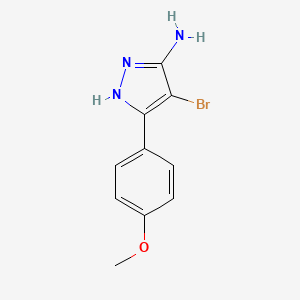
(3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a chlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The chlorobenzyl group can be introduced through a coupling reaction, such as a nucleophilic substitution reaction with a chlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
(3Z)-1-(4-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the heptyl group.
(3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-pyrrol-2-one: Similar structure but contains a pyrrole ring instead of an indole ring.
Uniqueness
The uniqueness of (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and structural features. The presence of the heptyl group, indole moiety, and thiazolidinone ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C25H25ClN2O2S2 |
|---|---|
分子量 |
485.1 g/mol |
IUPAC名 |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25ClN2O2S2/c1-2-3-4-5-8-15-27-24(30)22(32-25(27)31)21-19-9-6-7-10-20(19)28(23(21)29)16-17-11-13-18(26)14-12-17/h6-7,9-14H,2-5,8,15-16H2,1H3/b22-21- |
InChIキー |
BOXFFCHPHCLAGJ-DQRAZIAOSA-N |
異性体SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S |
正規SMILES |
CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)


![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)


![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)
